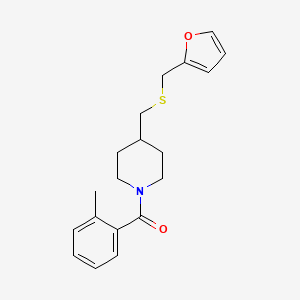

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone

Description

Properties

IUPAC Name |

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-15-5-2-3-7-18(15)19(21)20-10-8-16(9-11-20)13-23-14-17-6-4-12-22-17/h2-7,12,16H,8-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWAGWAHVXAOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)CSCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone is a complex organic molecule that belongs to the class of piperidine derivatives. Its structural features, including the furan and thiomethyl groups, suggest potential biological activity, particularly in pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 400.6 g/mol. The structure incorporates a piperidine ring, a furan moiety, and a sulfonyl group, which are known to influence biological interactions and pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of This compound are summarized below:

Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives as antiviral agents. For instance, compounds similar to this one have shown effectiveness against viral proteases, which are critical for viral replication. The compound's structural components may enhance its ability to inhibit viral enzymes.

Anti-inflammatory Activity

The compound has been noted for its ability to inhibit chemokine binding and activation of receptors involved in neutrophil chemotaxis. This suggests a mechanism by which it may reduce inflammation in various conditions, making it a candidate for further investigation in inflammatory diseases.

Cytotoxicity Studies

In vitro cytotoxicity studies have demonstrated that derivatives of piperidine compounds generally exhibit low cytotoxicity at concentrations exceeding 100 μM in cell lines such as Vero and MDCK. This indicates a favorable safety profile that warrants further exploration in drug development .

Data Tables

| Activity | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| Viral Protease Inhibition | 1.55 - 1.57 | Vero Cells | |

| Chemokine Receptor Inhibition | Not specified | Neutrophils | |

| Cytotoxicity | >100 | Vero/MDCK Cells |

Case Study 1: Antiviral Efficacy

In a study focusing on piperidine derivatives as inhibitors of SARS-CoV-2 main protease (Mpro), compounds structurally related to This compound were evaluated for their inhibitory activity. The results indicated significant inhibition with IC50 values around 1.55 μM, suggesting that modifications in the piperidine structure could enhance antiviral efficacy .

Case Study 2: Anti-inflammatory Mechanisms

A separate investigation into the anti-inflammatory properties of similar compounds revealed their ability to modulate neutrophil activity through chemokine receptor inhibition. The findings support the hypothesis that this class of compounds can be developed further for therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in heterocyclic substituents, aromatic groups, and sulfur-containing linkages. Below is a detailed comparison based on evidence from diverse sources:

Thioether vs. Sulfonyl Derivatives

A closely related compound, 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-1-(4-(o-tolyl)piperazin-1-yl)ethanone (), shares the thioether (-S-) linkage but replaces the furan ring with a 3,5-dimethylisoxazole group. The isoxazole moiety may confer improved metabolic stability compared to furan due to reduced susceptibility to oxidative degradation .

Heterocyclic Ring Variations

- Thiophene vs. Furan: The compound thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone () substitutes the furan with a thiophene ring. Thiophene’s larger atomic radius and higher electron density may strengthen hydrophobic interactions in biological systems compared to furan .

- Pyridine Derivatives: Derivatives like (2,4-diphenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone () incorporate pyridine rings, which introduce basic nitrogen atoms capable of hydrogen bonding—a feature absent in the furan-containing target compound .

Aromatic Group Modifications

- Trifluoromethyl Substitution: The compound (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)(thiophen-2-yl)methanone () replaces the o-tolyl group with a 4-(trifluoromethyl)phenyl ring. The electron-withdrawing CF3 group enhances metabolic resistance and may modulate target selectivity .

- Methylpiperidinyl vs. Piperazinyl Cores: The analog (4-methylphenyl)(4-methylpiperidin-1-yl)methanone () uses a methyl-substituted piperidine, reducing conformational flexibility compared to the unsubstituted piperidine in the target compound. This substitution impacts steric accessibility for molecular interactions .

Q & A

Q. What are the optimal synthetic routes for (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves sequential alkylation and acylation steps.

- Step 1 : Formation of the thioether linkage by reacting a piperidine precursor (e.g., 4-(chloromethyl)piperidine) with furan-2-ylmethanethiol under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Step 2 : Coupling the o-tolyl methanone group via Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane .

- Optimization : Reaction time (monitored by TLC) and temperature (60–80°C) are critical. Purification via flash chromatography (EtOAc/hexane, 3:7) achieves >95% purity .

Table 1 : Key Synthetic Conditions and Yields from Analogous Compounds

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thioether Formation | K₂CO₃, DMF, 60°C | 65–78% | |

| Acylation | AlCl₃, DCM, RT | 70–85% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the o-tolyl aromatic protons (δ 6.8–7.2 ppm), furan protons (δ 6.3–7.4 ppm), and piperidine methylene groups (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect impurities .

Q. What in vitro assays are suitable for initial screening of its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric assays (e.g., NADPH depletion for CYP3A4) .

- Receptor Binding : Radioligand displacement assays (e.g., σ-receptors or GPCRs) with HEK293 cells expressing target receptors .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., PDB: 3LN1 for kinases) to simulate binding affinities and pose validation via RMSD analysis .

- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

Q. How can researchers resolve contradictory data in biological activity studies across experimental models?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., ATCC-certified HepG2) and assay protocols (e.g., ATP-based viability) to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data from multiple studies and identify outliers .

- Mechanistic Follow-Up : Use CRISPR knockouts or siRNA silencing to confirm target specificity if discrepancies arise .

Q. What strategies enhance pharmacokinetic properties by modifying the thioether or furan moieties?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the thioether with sulfoxide/sulfone groups to improve metabolic stability (synthesized via H₂O₂/mCPBA oxidation) .

- Furan Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the furan ring to reduce CYP-mediated oxidation. Monitor via LC-MS metabolite profiling .

- LogP Optimization : Replace o-tolyl with polar substituents (e.g., -OH or -COOH) to enhance water solubility. Assess via shake-flask method .

Q. How can reaction mechanisms for key synthetic steps be elucidated using kinetic and mechanistic studies?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow NMR to monitor intermediate formation during thioether alkylation (e.g., SN2 vs. radical mechanisms) .

- Isotope Labeling : Introduce ¹³C at the piperidine methylene group to track bond formation via 2D NMR .

- Computational Modeling : Apply Gaussian 16 to simulate transition states and activation energies for acylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.